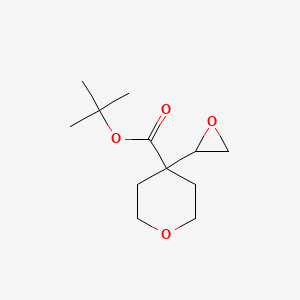
(8-Azepan-1-yl-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl)-acetic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(8-Azepan-1-yl-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl)-acetic acid ethyl ester is a useful research compound. Its molecular formula is C16H23N5O4 and its molecular weight is 349.391. The purity is usually 95%.
BenchChem offers high-quality (8-Azepan-1-yl-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl)-acetic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (8-Azepan-1-yl-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl)-acetic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Antibacterial Activity
Research has demonstrated the utility of aminoalkyl esters of substituted acetic and propionic acids in synthesizing compounds with notable antibacterial activity. For instance, the synthesis of aminoalkyl esters, including structures similar to the specified compound, has led to findings of high antibacterial efficacy among the methyliodides of these esters. Some of these compounds also showed pronounced peripheral n-cholinolytic activity, underscoring their potential in pharmacological applications (Isakhanyan et al., 2013).
Biodegradable Polymers for Colon Targeting
The development of poly(ether-ester) azo polymers incorporating various concentrations of specific benzoic acid derivatives represents another application area. These polymers, assessed for biodegradability by azoreductase in the rat caecum, have shown potential as materials for colon-specific drug release. The presence of certain components enhances the polymers' degradation, making them suitable for targeted therapeutic applications (Samyn et al., 1995).
Advanced Organic Synthesis Techniques
Research into the photolysis and thermolysis of phenyl azide in acetic acid, resulting in various compounds including azepinones and benzoxazole derivatives, showcases the complex reactions involved in synthesizing structurally diverse organic compounds. Such studies provide insights into the mechanisms of organic reactions, contributing to the broader field of chemical synthesis and the development of new synthetic methodologies (Takeuchi & Koyama, 1982).
Potential Inhibitors for Enzymatic Systems
The synthesis of purinyl derivatives aiming to inhibit the adenylosuccinate synthetase and adenylosuccinate lyase system is another significant application. These compounds are studied for their potential to interfere with the biosynthesis of adenosine monophosphate (AMP), a critical molecule in cellular energy transfer and signal transduction pathways. Such research highlights the exploration of novel inhibitors that could lead to the development of therapeutic agents targeting specific metabolic pathways (Wanner et al., 1978).
Eigenschaften
IUPAC Name |
ethyl 2-[8-(azepan-1-yl)-3-methyl-2,6-dioxopurin-7-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O4/c1-3-25-11(22)10-21-12-13(19(2)16(24)18-14(12)23)17-15(21)20-8-6-4-5-7-9-20/h3-10H2,1-2H3,(H,18,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVDHQDTUHKIFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(N=C1N3CCCCCC3)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(8-Azepan-1-yl-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl)-acetic acid ethyl ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-chlorophenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide](/img/structure/B2777568.png)
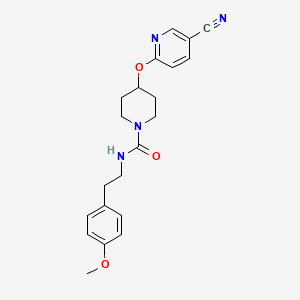
![1-[2-(2,4-Difluoro-6-methoxyphenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2777570.png)
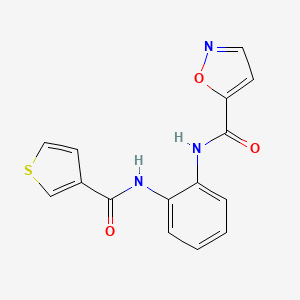
![[(1-Ethyl-3-nitropyrazol-5-yl)methyl]methylamine](/img/structure/B2777572.png)
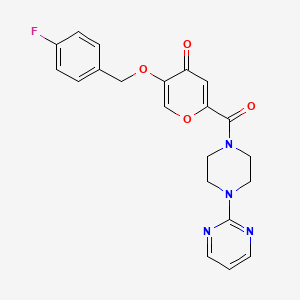
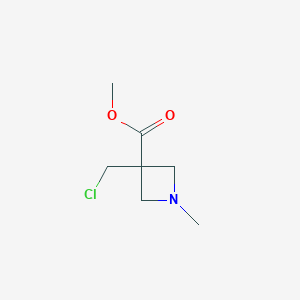
![{7-[(2-chloro-6-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2777577.png)
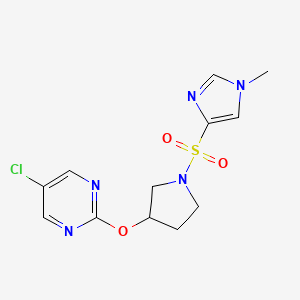
![N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]-6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B2777581.png)
![1-[5-acetyl-6-(3-nitrophenyl)-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone](/img/structure/B2777583.png)
![N-(1-cyanocyclohexyl)-2-[4-(2-hydroxypropyl)piperazin-1-yl]-N-methylacetamide](/img/structure/B2777585.png)
